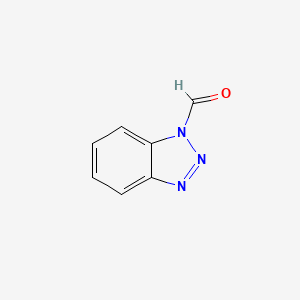

1H-Benzotriazole-1-carboxaldehyde

Descripción general

Descripción

1H-Benzotriazole-1-carboxaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

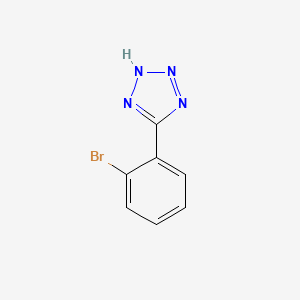

Reductive Amination Synthesis

1H-Benzotriazole derivatives, including 1H-Benzotriazole-1-carboxaldehyde, have been utilized in the synthesis of various chemical compounds. A study by Krasavin et al. (2005) detailed a reliable synthetic procedure to obtain multigram quantities of 1H‐1,2,3‐benzotriazole‐5‐carboxaldehyde. This material is instrumental in reductive amination reactions with primary and secondary amines, yielding good to excellent results without the need for protection of the starting material (Krasavin, Pershin, Larkin, & Kravchenko, 2005).

Biodegradation and Environmental Impact

Benzotriazole compounds, including 1H-Benzotriazole, are known as pervasive micropollutants in aquatic environments due to their use as industrial corrosion inhibitors. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles, revealing various degradation pathways through identifying transformation products. The study emphasized the environmental relevance of these transformation products, highlighting their presence in wastewater effluents (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).

Photocatalytic Transformations

Research by Minella et al. (2020) focused on the photocatalytic degradation of 1H-benzotriazole and its derivatives under UV-irradiated conditions. The study showed that these compounds were rapidly transformed and mineralized, demonstrating the effectiveness of photocatalysis in mitigating the environmental impact of these pollutants. This method also partially converted organic nitrogen to N2, suggesting its potential for application in environmental protection (Minella, De Laurentiis, Pellegrino, Prozzi, Dal Bello, Maurino, & Minero, 2020).

Synthesis of Novel Compounds

Katritzky and Gordeev (1991) described a new synthesis method using 1H-Benzotriazole for creating N,N′-disubstituted thioureas and carbodiimides. This method involves a reaction of 1H-Benzotriazole with an aldehyde and thiourea or an N-substituted thiourea, yielding Mannich-type condensation products (Katritzky & Gordeev, 1991).

Water Treatment and Contaminant Analysis

Reemtsma et al. (2010) investigated the presence and removal of benzotriazoles, including 1H-benzotriazole, in wastewater treatment plants. Their research indicated that these compounds are only partially removed during conventional wastewater treatment, thereby persisting in the water cycle and necessitating more efficient removal strategies (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1H-Benzotriazole-1-carboxaldehyde is the TenA protein family, which occurs in prokaryotes, plants, and fungi . This family has two subfamilies, one having an active-site cysteine, the other not .

Mode of Action

This compound interacts with its targets by participating in thiamin salvage . It does this by hydrolysing the thiamin breakdown product amino-HMP (4-amino-5-aminomethyl-2-methylpyrimidine) to HMP .

Biochemical Pathways

The biochemical pathway affected by this compound is the thiamin salvage pathway . The downstream effects of this interaction include the production of HMP, a crucial component in various biochemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action involve the hydrolysis of the thiamin breakdown product, leading to the production of HMP . This process is crucial for the normal functioning of various biochemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. It’s also worth noting that this compound is extremely hygroscopic , which means it readily absorbs moisture from the environment, potentially affecting its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

1H-Benzotriazole-1-carboxaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with copper ions, forming stable coordination compounds that inhibit corrosion . This interaction is crucial in biochemical processes where copper ions play a role. Additionally, this compound can act as a ligand, forming complexes with other metal ions, which can influence enzymatic activities and protein functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions that are essential for enzymatic activities. This inhibition or activation can lead to changes in gene expression and cellular functions. The compound’s ability to form stable coordination compounds with metal ions is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be extremely hygroscopic, which can affect its stability and degradation . Long-term studies have shown that its effects on cellular functions can vary depending on the duration of exposure. For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Propiedades

IUPAC Name |

benzotriazole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEIDGKSJOJJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341906 | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72773-04-7 | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

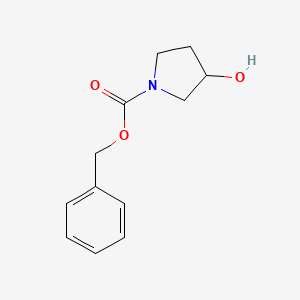

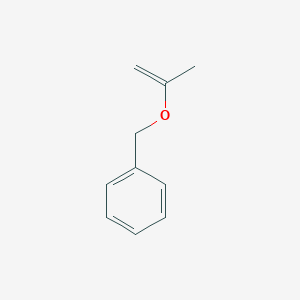

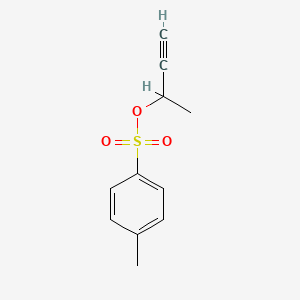

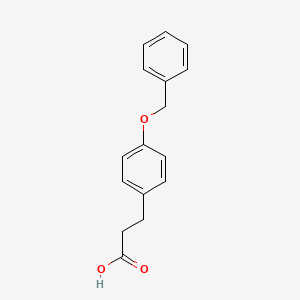

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)